An In-depth Technical Guide to Boc-cis-3-hydroxy-D-proline: Properties, Reactivity, and Application
An In-depth Technical Guide to Boc-cis-3-hydroxy-D-proline: Properties, Reactivity, and Application
Introduction: The Strategic Value of Hydroxylated Proline Analogs
Within the landscape of peptide chemistry and drug development, proline and its derivatives occupy a unique position. The inherent conformational rigidity of the pyrrolidine ring restricts the peptide backbone, making proline a powerful tool for stabilizing secondary structures like β-turns and polyproline helices.[1] The strategic introduction of functional groups onto this ring further refines its utility. Boc-cis-3-hydroxy-D-proline, in particular, is a chiral building block of significant interest.
This guide provides a detailed examination of the chemical and physical properties of Boc-cis-3-hydroxy-D-proline. It is intended for researchers and drug development professionals who seek to leverage its unique attributes. The presence of the hydroxyl group offers a reactive handle for further modification, while the cis stereochemistry, combined with the D-configuration, profoundly influences peptide conformation and proteolytic stability.[2][3] The tert-butoxycarbonyl (Boc) protecting group ensures its compatibility with well-established synthetic strategies, particularly in solid-phase peptide synthesis (SPPS).[2][4]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's fundamental properties is paramount for its effective application. The key physicochemical data for Boc-cis-3-hydroxy-D-proline are summarized below.
Core Properties
| Property | Value | Source(s) |
| CAS Number | 118492-87-8 | [2][5][6] |
| Molecular Formula | C₁₀H₁₇NO₅ | [2] |
| Molecular Weight | 231.25 g/mol | [2][6][7] |
| Appearance | White powder | [2] |
| Melting Point | 101-103 °C | [6] |
| Optical Rotation | [α]D²⁰ = +95 ± 2º (c=1 in CHCl₃) | [2] |
| Purity | ≥97% (NMR) | [2][5] |
| IUPAC Name | (2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid | [7] |
Spectroscopic Data
Spectroscopic analysis confirms the structure and purity of the molecule. While specific spectra are proprietary to suppliers, publicly available data indicate key characteristics.[7][8]
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the Boc group (a singlet around 1.4 ppm integrating to 9H), along with multiplets for the pyrrolidine ring protons and the hydroxyl and carboxylic acid protons. The specific chemical shifts and coupling constants of the ring protons are crucial for confirming the cis stereochemistry.
-
¹³C NMR: The carbon spectrum will display signals for the carbonyls of the Boc group and the carboxylic acid, the quaternary carbon of the Boc group, and the distinct carbons of the pyrrolidine ring.[7]
-
Mass Spectrometry (MS): The exact mass is 231.11067264 Da.[7] Mass spectrometry is used to confirm the molecular weight and fragmentation pattern, verifying the compound's identity.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C-H stretches of the alkyl groups, and the strong C=O stretch of the urethane and carboxylic acid carbonyls.
Chemical Reactivity and Synthetic Applications
The synthetic utility of Boc-cis-3-hydroxy-D-proline is dictated by its three key features: the acid-labile Boc protecting group, the nucleophilic carboxylate, and the secondary hydroxyl group.
The Boc Protecting Group: Stability and Cleavage
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis, prized for its stability under a wide range of conditions (e.g., saponification, catalytic hydrogenation) while being readily removable under acidic conditions.[9] This orthogonality is fundamental to its use in SPPS.
The standard method for Boc deprotection is treatment with trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (DCM).[10][11] The mechanism involves protonation of the carbonyl oxygen, followed by the elimination of isobutylene and carbon dioxide to yield the free secondary amine.
Caption: A typical cycle for incorporating Boc-cis-3-hydroxy-D-proline in SPPS.
Protocol 2: SPPS Coupling of Boc-cis-3-hydroxy-D-proline
-
Objective: To couple Boc-cis-3-hydroxy-D-proline to a resin-bound peptide with a free N-terminal amine.
-
Procedure:
-
Activation: In a separate vessel, dissolve Boc-cis-3-hydroxy-D-proline (3-5 equivalents relative to resin loading) in N,N-dimethylformamide (DMF). Add an activating agent like 1-hydroxybenzotriazole (HOBt) (3-5 eq.). Cool the solution to 0°C. Add N,N'-diisopropylcarbodiimide (DIC) (3-5 eq.) and allow the activation to proceed for 10-15 minutes.
-
Coupling: Add the activated amino acid solution to the neutralized peptide-resin from the previous deprotection step.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a qualitative ninhydrin test to confirm the completion of the reaction (a negative result indicates no free primary amines remain).
-
Washing: After a successful coupling, wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.
-
-
Self-Validation: The ninhydrin test is a critical in-process control. A positive result (blue/purple beads) indicates incomplete coupling, necessitating a second coupling cycle before proceeding to the next deprotection step. This ensures the integrity of the final peptide sequence. The use of carbodiimide activators like DIC with HOBt is a classic, cost-effective method that minimizes racemization and efficiently forms the peptide bond. [11]
Analytical Characterization
Final product validation is essential for any synthetic workflow. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are the primary methods for assessing the purity and identity of peptides containing Boc-cis-3-hydroxy-D-proline.
-
Purity Assessment (HPLC): Reversed-phase HPLC (RP-HPLC) is used to determine the purity of the crude peptide after cleavage from the resin. A typical method would involve a C18 column with a gradient of water and acetonitrile, both containing 0.1% TFA. The purity is calculated from the relative area of the main product peak.
-
Identity Confirmation (MS): The HPLC system is often coupled directly to a mass spectrometer (LC-MS). Electrospray ionization (ESI) is commonly used to generate charged ions of the peptide, and the resulting mass-to-charge ratio is compared against the theoretical calculated mass to confirm the identity of the synthesized peptide.
Conclusion
Boc-cis-3-hydroxy-D-proline is a highly valuable, multifunctional building block for peptide and medicinal chemistry. Its defined stereochemistry offers a powerful method for constraining peptide backbones, enhancing biological stability, and influencing molecular conformation. The presence of both a Boc-protected amine and a free hydroxyl group provides orthogonal handles for complex synthetic strategies. By understanding its core chemical properties and applying robust, validated protocols as described in this guide, researchers can effectively harness the unique potential of this compound to advance the development of novel therapeutics and biochemical probes.
References
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National Center for Biotechnology Information. (n.d.). Boc-cis-3-hydroxy-D-proline. PubChem Compound Database. Retrieved from [Link]
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Halab, L., & Lubell, W. D. (2012). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 17(8), 9634–9663. [Link]
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Britton, R., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(27), 8623–8632. [Link]
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Peptides Incorporating 3,4-Dihydroxyprolines: Synthesis and Structural Study. (2021). Chemistry Proceedings. [Link]
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Conformational Studies of Peptides Containing cis-3-hydroxy-D-proline. (2004). The Journal of Organic Chemistry, 69(21), 7399-7402. [Link]
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- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
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Singh, S., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(111), 91617-91621. [Link]
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Wang, Y., et al. (2023). New Insights into TFEB SUMOylation and Its Role in Lipid Metabolism and Cardiovascular Disease. International Journal of Molecular Sciences, 24(23), 16799. [Link]
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